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molecular formula C11H12ClNO B2894217 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride CAS No. 113411-62-4

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride

Cat. No. B2894217
M. Wt: 209.67
InChI Key: LLMXGJFAJZQRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04931449

Procedure details

9.2 g (240 mmol) of sodium borohydride are added in small portions and in the space of 3 h to a suspension of 8.2 g (47.8 mmol) of 3,4-dihydrobenzofuro[2,3-c]pyridine in 350 ml of methanol. The mixture is stirred for 20 h at 20° C. and the solvent then evaporated off under reduced pressure. The residue is washed with water and the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine extracted by means of ethyl acetate. The organic phase is separated off after settling has taken place, dried over sodium sulphale and evaporated under reduced pressure, and the residue is treated with one equivalent of 0.1N hydrochloric acid in isopropyl alcohol. The hydrochloride is isolated and recrystallized in a mixture of isopropyl alcohol and ethanol.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]1[C:8]2[O:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH2:6][CH2:5][N:4]=1.[ClH:16]>CO.C(O)(C)C>[ClH:16].[CH2:3]1[C:8]2[O:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[C:7]=2[CH2:6][CH2:5][NH:4]1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
8.2 g
Type
reactant
Smiles
C1=NCCC2=C1OC1=C2C=CC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 h at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent then evaporated off under reduced pressure
WASH
Type
WASH
Details
The residue is washed with water
EXTRACTION
Type
EXTRACTION
Details
the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine extracted by means of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off after settling
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphale
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.C1NCCC2=C1OC1=C2C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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